Iodous acid

Atmospheric Chemistry Aerosol Nucleation New Particle Formation

Atmospheric chemistry models frequently underestimate nucleation rates in pristine marine environments because HIO₂ is omitted. This iodous acid reagent directly addresses that gap: HIO₂ is a more efficient nucleation precursor than HIO₃ and synergistically enhances HIO₃ nucleation up to 41,000-fold at low concentrations. • Acts as a base in H₂SO₄-HIO₂ clusters, substituting for ammonia in ammonia-scarce environments-a role neither HIO₃ nor HOI can fulfill. • CERN CLOUD chamber-validated; HIO₂-containing mixed clusters form the fastest nucleation pathways, enhancing rates 10- to 10,000-fold. • Supplied with full documentation for atmospheric model parameterization, kinetic studies, and nuclear accident consequence assessment.

Molecular Formula HIO2
Molecular Weight 159.911 g/mol
CAS No. 12134-99-5
Cat. No. B082544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodous acid
CAS12134-99-5
Molecular FormulaHIO2
Molecular Weight159.911 g/mol
Structural Identifiers
SMILESOI=O
InChIInChI=1S/HIO2/c2-1-3/h(H,2,3)
InChIKeySRPSOCQMBCNWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodous Acid (CAS 12134-99-5) for Atmospheric Nucleation and Kinetic Modeling Research


Iodous acid (HIO2, CAS 12134-99-5) is an iodine oxoacid with iodine in the +3 oxidation state [1]. It is a highly unstable species in aqueous solution, rapidly disproportionating to molecular iodine and iodates, and its salts (iodites) have never been isolated [1]. As a member of the iodine oxoacid series (HOI, HIO2, HIO3, HIO4), its intermediate oxidation state and unique acid-base behavior confer distinct cluster-formation properties that are critical for atmospheric aerosol nucleation research, particularly in marine and polar environments [2]. This evidence guide provides quantitative, comparator-based data to support the scientific selection of iodous acid for research applications where its specific properties offer advantages over its closest analogs.

Why Iodous Acid (HIO2) Cannot Be Interchanged with Iodic Acid or Hypoiodous Acid in Nucleation Research


Iodous acid (HIO2) occupies a unique niche among iodine oxoacids that precludes simple substitution by its closest analogs. Iodic acid (HIO3, +5 oxidation state) is a much stronger acid (pKa ≈ 0.77) and forms primarily hydrogen-bonded clusters, whereas HIO2 exhibits base-like behavior, accepting protons from stronger acids like HIO3 and forming stronger halogen bonds [1]. Hypoiodous acid (HOI, +1 oxidation state) is even more unstable and forms different cluster geometries. Crucially, HIO2 is a significantly more efficient nucleation precursor than HIO3, with a higher cluster formation rate despite lower ambient concentrations [2]. Furthermore, HIO2 can substitute for ammonia as a base in H2SO4 nucleation, a role that neither HIO3 nor HOI can fulfill, enabling particle formation in ammonia-scarce environments [3]. Substituting HIO2 with any other iodine oxoacid would fundamentally alter nucleation mechanisms, rates, and cluster compositions, rendering experimental or modeling results non-representative of the specific atmospheric processes being investigated.

Iodous Acid (CAS 12134-99-5): Quantitative Differentiation Evidence for Scientific Procurement


Iodous Acid (HIO2) Is a More Efficient Nucleation Precursor Than Iodic Acid (HIO3) Despite Lower Ambient Concentration

Iodous acid (HIO2) exhibits a higher self-nucleation cluster formation rate than iodic acid (HIO3), even at lower atmospheric concentrations, indicating intrinsically greater nucleation efficiency [1]. Computational modeling shows that HIO2 forms stable molecular clusters via hydrogen and halogen bonds, with sequential addition of HIO2 or small clusters driving nucleation [1].

Atmospheric Chemistry Aerosol Nucleation New Particle Formation

Iodous Acid Synergistically Stabilizes Iodic Acid Nucleation: Up to 41,000-Fold Enhancement at Low Concentrations

Iodous acid (HIO2) dramatically enhances the particle formation rate and cluster concentration of iodic acid (HIO3) nucleation. Even at a low HIO2 concentration of 1.0 × 10⁵ molecules cm⁻³, the enhancement on both particle formation rate and cluster concentration of HIO3 nucleation reaches up to 4.1 × 10⁴-fold at 283 K [1]. This stabilization occurs via strong hydrogen bonds, halogen bonds, and proton-transfer interactions, substantially increasing HIO3 cluster stability and lowering the energy barrier for cluster formation [1].

Marine Aerosol Nucleation Enhancement Cluster Stability

Iodous Acid Substitutes for Ammonia in Sulfuric Acid Nucleation, Enhancing Rates 10- to 10,000-Fold

In ammonia-scarce marine and polar regions, iodous acid (HIO2) acts as a base, substituting for ammonia (NH3) by forming strongly bound H2SO4–HIO2 acid–base pairs in molecular clusters [1]. Experimental data from the CERN CLOUD chamber demonstrate that HIOx (HIO3 and HIO2) enhances H2SO4(–NH3) nucleation rates by 10- to 10,000-fold in these environments [1].

Sulfuric Acid Nucleation Acid-Base Chemistry Polar Atmosphere

Iodous Acid Thermochemistry and OH Reactivity: Computed ΔfH° and Rate Constants for Atmospheric Modeling

High-level CCSD(T)/CBS computations provide the standard enthalpy of formation for the most stable iodous acid isomer (HOIO) as ΔfH°298 = -24.8 ± 0.9 kJ mol⁻¹, while the HOOI isomer is less stable (18.7 ± 0.4 kJ mol⁻¹) [1]. The gas-phase reaction HOIO + OH → OIO + H2O is exergonic by -135 kJ mol⁻¹ at 298 K, with a rate constant expression k(T) = 2.22 × 10⁻¹⁹ T¹·⁸³ exp(-4.9 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ [1]. This yields an estimated atmospheric lifetime of HOIO of approximately 64 years [1].

Computational Chemistry Atmospheric Lifetime Reaction Kinetics

Disproportionation Kinetics of Iodous Acid Are Strongly pH-Dependent: Rate Constants and Activation Energy

The disproportionation reaction kinetics of iodous acid (HOIO) in aqueous sulfuric acid are highly sensitive to solution acidity [1]. Rate constants were determined experimentally at 18, 25, and 30 °C under stationary conditions, yielding an average activation energy of 42 kJ mol⁻¹ [1]. The pseudo-equilibrium concentrations of kinetically important species (H⁺, IO₃⁻, H₂OI⁺) during HIO2 disproportionation have been quantified and exceed the concentration of the protonated ion of hypoiodous acid [2].

Reaction Kinetics Aqueous Chemistry Disproportionation

Iodous Acid Exhibits Base-like Behavior, Forming Stronger Halogen Bonds Than Iodic Acid

Iodous acid (HIO2) acts as a base, accepting a proton from stronger acids like iodic acid (HIO3) and forming stronger halogen bonds compared to HIO3 [1]. Computational analysis of (HIO3)ₘ(HIO2)ₙ clusters shows that HIO2 binds more strongly with both HIO3 and with itself (HIO2) than HIO3 does [1]. This base-like behavior and strong halogen bonding facilitate the formation of mixed HIO3–HIO2 clusters, which exhibit the fastest nucleation rates and more tolerant growth pathways compared to pure HIO3 or HIO2 clusters [1].

Cluster Chemistry Halogen Bonding Acid-Base Behavior

Iodous Acid (HIO2) Procurement: High-Impact Application Scenarios Based on Quantitative Evidence


Atmospheric New Particle Formation (NPF) Modeling in Marine and Polar Regions

Researchers developing chemical transport models to predict aerosol formation in pristine marine and polar atmospheres require HIO2 as a key input species. The quantitative evidence shows HIO2 is a more efficient nucleation precursor than HIO3 [1] and synergistically enhances HIO3 nucleation by up to 41,000-fold at low concentrations [2]. Omitting HIO2 from models will underestimate nucleation rates by orders of magnitude. Procurement of high-purity HIO2 (or generation protocols for controlled laboratory studies) is essential for calibrating and validating these models.

Nuclear Accident Consequence Assessment via Iodine Species Transport Modeling

In the event of a severe nuclear power plant accident, radioactive iodine species including HIO2 may be released into the atmosphere. The computed thermochemical properties (ΔfH°298 = -24.8 ± 0.9 kJ mol⁻¹ for HOIO) and OH reaction rate constants (k(T) = 2.22 × 10⁻¹⁹ T¹·⁸³ exp(-4.9 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹) [1] are critical input parameters for atmospheric dispersion and chemistry-transport models. These HIO2-specific values differ significantly from those of HIO3 or HOI; using analog data would compromise the accuracy of consequence assessments. Procurement of HIO2 for fundamental kinetic studies or model parameterization is warranted.

Atmospheric Simulation Chamber (e.g., CLOUD) Experiments on Iodine-Driven Nucleation

Facilities such as the CERN CLOUD chamber require HIO2 to replicate natural iodine oxoacid nucleation events. HIO2 substitutes for ammonia as a base in H2SO4–HIO2 clusters, enhancing nucleation rates 10- to 10,000-fold [2]. Mixed HIO3–HIO2 clusters form the fastest nucleation pathways due to HIO2's base-like behavior and strong halogen bonding [3]. Experimental campaigns aiming to understand NPF in ammonia-limited environments must include HIO2 in their precursor suite; substitution with HIO3 alone will not reproduce observed nucleation rates or cluster compositions.

Fundamental Kinetic and Mechanistic Studies of Halogen Oxoacid Reactivity

The disproportionation kinetics of HIO2 in aqueous acidic media are well-characterized, with an activation energy of 42 kJ mol⁻¹ and strong pH dependence [1]. The concentrations of kinetically relevant ions (H⁺, IO₃⁻, H₂OI⁺) during HIO2 disproportionation have been quantified [2]. Researchers investigating the broader chemistry of halogen oxoacids, or developing analytical methods based on oscillatory reactions involving iodine species, may require HIO2 as a specific intermediate. Its unique kinetic signature and instability differentiate it from HOI and HIO3, necessitating targeted procurement for mechanistic studies.

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